GSK481 - 1622849-58-4

GSK481

Catalog Number: EVT-270085
CAS Number: 1622849-58-4
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK481 is an inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) that blocks autophosphorylation of Ser166 on wild-type human RIP1 with an IC50 value of 2.8 nM. It is selective for RIP1 over a panel of over 450 other kinases, including RIP3.2,1 GSK481 inhibits RIP1 from human and cynomolgus monkey but is at least 100-fold less potent against non-primate RIP1.1
GSK481 is a Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitor (RIP1 inhibitor). The recent discovery of the role of receptor interacting protein 1 (RIP1) kinase in tumor necrosis factor (TNF)-mediated inflammation has led to its emergence as a highly promising target for the treatment of multiple inflammatory diseases.
Overview

GSK481 is a selective inhibitor of receptor-interacting protein kinase 1, which plays a crucial role in various cellular processes, including apoptosis and necroptosis. The compound was identified through high-throughput screening of DNA-encoded libraries and has shown promising results in terms of selectivity and potency against receptor-interacting protein kinase 1. This compound is part of a broader research effort to develop targeted therapies for diseases where receptor-interacting protein kinase 1 is implicated.

Source

GSK481 was developed at GlaxoSmithKline and represents a significant advancement in the field of kinase inhibitors. The initial discovery was facilitated by screening efforts that utilized DNA-encoded libraries, which allowed for the identification of novel compounds with specific binding affinities for receptor-interacting protein kinase 1. The compound's structure and mechanism were further elucidated through cocrystallization studies and various in vitro assays.

Classification

GSK481 is classified as a small molecule inhibitor specifically targeting receptor-interacting protein kinase 1. It falls under the category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases—enzymes that modify other proteins by chemically adding phosphate groups.

Synthesis Analysis

Methods

The synthesis of GSK481 involved several key steps, starting from commercially available precursors. The synthetic route typically includes:

  1. Formation of the Core Structure: The initial step often involves the construction of the benzoxazepinone core, which serves as the scaffold for further modifications.
  2. Functionalization: Various substituents are introduced to enhance selectivity and potency against receptor-interacting protein kinase 1 while minimizing off-target effects.
  3. Purification: The final products are purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis process utilizes techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. For instance, GSK481's purity and identity were validated using high-resolution mass spectrometry.

Molecular Structure Analysis

Structure

GSK481 features a complex molecular structure characterized by a benzoxazepinone core. The specific arrangement of functional groups around this core is critical for its activity against receptor-interacting protein kinase 1.

Data

The molecular formula of GSK481 is C17H15N3O2, with a molecular weight of approximately 295.32 g/mol. Its structural features include:

  • An aromatic system that contributes to its binding affinity.
  • A lactam ring that plays a role in its interaction with receptor-interacting protein kinase 1.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of GSK481 primarily include:

  • Nucleophilic Substitution: This reaction type is used to introduce various substituents onto the benzoxazepinone scaffold.
  • Cyclization Reactions: These reactions help form the cyclic structures essential for the compound's biological activity.

Technical Details

Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products during synthesis. Analytical methods like thin-layer chromatography are employed to monitor reaction progress.

Mechanism of Action

GSK481 exerts its effects by selectively inhibiting receptor-interacting protein kinase 1, thereby disrupting its role in signaling pathways associated with cell death. The mechanism involves:

  • Binding Affinity: GSK481 binds to the ATP-binding site of receptor-interacting protein kinase 1, preventing its activation.
  • Inhibition of Phosphorylation: By blocking receptor-interacting protein kinase 1 activity, GSK481 inhibits downstream signaling pathways that lead to apoptosis or necroptosis.

Data

In vitro assays have demonstrated that GSK481 exhibits an IC50 value in the low nanomolar range, indicating strong potency against receptor-interacting protein kinase 1 while showing minimal inhibition against other kinases.

Physical and Chemical Properties Analysis

Physical Properties

GSK481 is typically presented as a solid at room temperature, with solubility characteristics that allow it to be formulated for biological testing.

Chemical Properties

  • Solubility: GSK481 shows good solubility in organic solvents such as dimethyl sulfoxide and moderate solubility in aqueous solutions.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that GSK481 has favorable pharmacokinetic properties, including good oral bioavailability and an acceptable half-life in vivo.

Applications

GSK481 has potential applications in scientific research focused on understanding cell death mechanisms, particularly in contexts such as cancer therapy where modulation of apoptosis pathways is critical. Its selective inhibition profile makes it a valuable tool for studying receptor-interacting protein kinase 1's role in various diseases, including neurodegenerative disorders and inflammatory diseases.

Research continues into optimizing GSK481 and similar compounds for clinical use, aiming to translate findings from preclinical studies into effective therapeutic strategies for patients suffering from conditions linked to dysregulated cell death pathways.

Introduction to GSK481

GSK481 represents a highly selective chemical probe targeting Receptor-Interacting Protein Kinase 1 (RIP1, RIPK1), a central regulator of necroptosis—a form of programmed cell death implicated in inflammatory and degenerative diseases. This small molecule inhibitor exhibits exceptional potency against human RIP1 kinase activity, making it a valuable research tool for elucidating RIP1-dependent signaling pathways and cell death mechanisms. Developed to address the need for target-specific inhibitors in necroptosis research, GSK481 has demonstrated utility in delineating biological functions of RIP1 across various cellular models [1] [2] [7].

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The chemical identity of GSK481 is defined by its molecular formula C₂₁H₁₉N₃O₄, corresponding to a molecular weight of 377.39 g/mol. This structural framework incorporates multiple heteroatoms and functional groups essential for its biological activity, including isoxazole and benzoxazepinone rings that contribute to its binding affinity with the RIP1 kinase ATP-binding pocket. The compound is identified by the CAS Registry Number 1622849-58-4, providing a unique identifier for chemical tracking and literature searches [1] [4] [5].

Table 1: Fundamental Chemical Identifiers of GSK481

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₃O₄ [1] [4] [7]
Molecular Weight377.39 g/mol [1] [4] [5]
CAS Registry Number1622849-58-4 [1] [4] [5]
Chemical StructureGSK481 Structure [1] [4]

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for GSK481 is (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide. This nomenclature precisely defines the core benzoxazepinone scaffold and the isoxazole carboxamide substituent with the benzyl moiety. Crucially, the molecule contains a single stereogenic center at the benzylic position of the tetrahydrobenzoxazepinone ring, conferring an (S)-absolute configuration. This stereochemical specification is essential for activity, as the configuration directly influences the molecule's three-dimensional binding complementarity with the RIP1 kinase ATP-binding pocket. The stereochemical descriptor (S)- must be included in the name to distinguish the active enantiomer from its inactive counterpart [1] [4] [5].

Physicochemical Properties (Solubility, Stability, Crystallinity)

GSK481 demonstrates limited aqueous solubility but exhibits excellent solubility in dimethyl sulfoxide (DMSO), with reported values of ≥35 mg/mL (92.74 mM) and 75 mg/mL (198.73 mM). This discrepancy likely reflects different measurement conditions and purity profiles. The compound is reported as insoluble in water and ethanol, restricting its experimental applications primarily to DMSO-based stock solutions. Solid-state characterization describes GSK481 as a light brown to brown powder or white to beige powder, with the color variation potentially indicative of different crystalline forms or purity levels. While detailed polymorph screening data isn't available in the search results, the compound's crystallinity and crystal habit would significantly influence its dissolution behavior, stability, and handling properties—factors critically important in pharmaceutical development [1] [4] [5].

Stability data indicates that GSK481 remains stable for extended periods under proper storage conditions: 3 years at -20°C in powder form and 2 years at -80°C in DMSO solution. The compound is hygroscopic in DMSO, requiring careful handling with freshly opened solvent to maintain stability and prevent water absorption that might compromise solution integrity. These storage parameters are critical for maintaining the compound's chemical integrity and biochemical efficacy in experimental settings [1] [4] [7].

Mechanism of Action and Target Profile

RIP1 Kinase Inhibition (Biochemical and Cellular IC₅₀)

GSK481 functions as a highly potent ATP-competitive inhibitor of RIP1 kinase, exhibiting sub-nanomolar biochemical potency against human RIP1 with an IC₅₀ value of 1.3 nM in enzymatic assays. This potency translates effectively to cellular contexts, as evidenced by its ability to inhibit TNFα/zVAD-induced necroptosis in human U937 monocytic cells with an IC₅₀ of 10 nM. The compound demonstrates exceptional efficiency in blocking RIP1 autophosphorylation at Ser166—a critical biomarker of RIP1 activation—with an IC₅₀ of 2.8 nM in HEK293T cells expressing wild-type human RIP1. The biochemical binding kinetics reveal a rapid association rate (kₒₙ = 0.66/μM/sec) and moderate dissociation half-life (t₁/₂ = 11 minutes), indicating efficient target engagement with reversible binding characteristics [1] [2] [4].

Table 2: Biochemical and Cellular Potency of GSK481

Assay SystemIC₅₀/ValueMeasurementSource
Biochemical Inhibition1.3 nMRIP1 kinase activity [1] [4]
Human RIP1 Phosphorylation2.8 nMSer166 phosphorylation in HEK293T cells [1] [4] [7]
Cellular Necroptosis Inhibition10 nMTNFα/zVAD-induced cell death in U937 cells [1] [4] [7]
Binding Affinity (Human)1.6 nMFluorescence Polarization Assay [2] [5]
Binding Affinity (Monkey)2.5 nMFluorescence Polarization Assay [2] [5]

Kinase Selectivity Profile

A defining feature of GSK481 is its remarkable kinase selectivity. Comprehensive profiling against 456 kinases (including 395 non-mutant kinases) in the KINOMEscan® panel revealed no significant off-target interactions at 10 μM concentration. Similarly, testing against 318 kinases in the Reaction Biology Corporation panel at 10 μM ATP concentration showed no inhibition exceeding 30% at the 10 μM test concentration. These extensive selectivity assessments confirm that GSK481 maintains >1000-fold selectivity for RIP1 over other kinases, establishing it as one of the most selective chemical probes available for RIP1 research. This exceptional selectivity profile minimizes concerns about off-target effects in cellular and biochemical studies, enabling high-confidence interpretation of phenotypic outcomes as RIP1-dependent effects [2] [5].

Species Specificity Considerations

A critical consideration for researchers is the pronounced species selectivity exhibited by GSK481. The inhibitor demonstrates high potency exclusively against primate RIP1 orthologs (human and monkey), with significantly reduced affinity for non-primate variants. Binding affinity data reveals a striking divergence: while human and monkey RIP1 show IC₅₀ values of 1.6 nM and 2.5 nM respectively, non-primate orthologs exhibit dramatically reduced sensitivity: rabbit (2,000 nM), rat (6,300 nM), mouse (3,200 nM), dog (7,900 nM), and minipig (>10,000 nM). This >1000-fold difference in potency between human and mouse RIP1 has profound implications for preclinical studies, as it essentially precludes meaningful in vivo experimentation in standard murine disease models. The species selectivity stems from sequence variations in the ATP-binding pocket that differentially accommodate the type I inhibitor binding mode of GSK481 [2] [5] [7].

Research Applications

In Vitro Mechanistic Studies of Necroptosis

GSK481 has emerged as a gold-standard chemical probe for deciphering RIP1-dependent signaling in necroptosis pathways. Its application has been instrumental in elucidating molecular mechanisms of programmed necrosis across diverse cellular models. At a concentration of 300 nM, GSK481 effectively abolishes RIP3 upregulation induced by TNFα and shikonin in Jurkat cells, confirming the RIP1-dependent nature of this signaling cascade. The compound demonstrates particular utility in distinguishing necroptotic and apoptotic pathways, as evidenced by its ability to enhance detectable apoptosis when administered with classical apoptotic inducers. This effect stems from its specific blockade of the necroptotic pathway, thereby shifting cell fate toward apoptosis when both death programs are activated simultaneously. The temporal dynamics of RIP1 inhibition have been examined using GSK481, revealing that early intervention (within 2 hours) in the cell death cascade is critical for effective protection against necroptosis [1] [2] [4].

Species-Specific Limitations in Translational Research

The pronounced species selectivity of GSK481 necessitates careful consideration in experimental design. While it serves as an excellent probe in human cellular systems (IC₅₀ = 10 nM in U937 cells), its utility is severely limited in mouse cell lines such as L929, where it exhibits dramatically reduced potency (IC₅₀ = 3.2 μM). This species-dependent activity profile presents both challenges and opportunities for researchers. On one hand, it complicates direct translation of findings from murine models to human biology. On the other, it provides a valuable comparative tool for examining species-specific differences in RIP1 structure and function. The compound enables researchers to engineer species-specificity into experimental models through transfection approaches, as demonstrated by studies comparing wild-type human RIP1 with various mouse RIP1 mutants expressed in HEK293T cells. These approaches have revealed that mouse RIP1 mutants (V159L, V159L/T164M/Q176L/S180D/S181G, and 15-point mutant) exhibit intermediate sensitivity to GSK481 (IC₅₀ = 12-110 nM), providing insights into specific residues governing inhibitor binding [1] [2] [4].

Properties

CAS Number

1622849-58-4

Product Name

GSK481

IUPAC Name

5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide

Molecular Formula

C21H19N3O4

Molecular Weight

377.4

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N

SMILES

O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O

Solubility

Soluble in DMSO

Synonyms

GSK481; GSK-481; GSK 481.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.